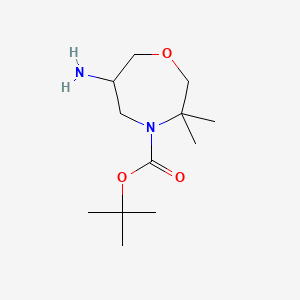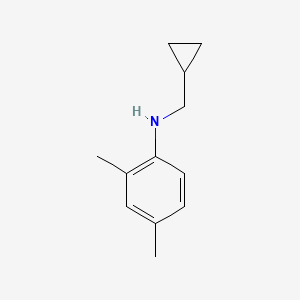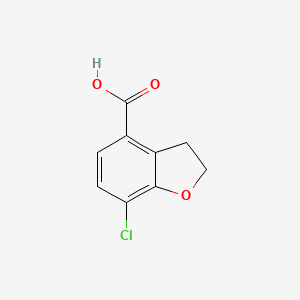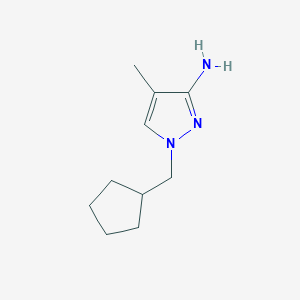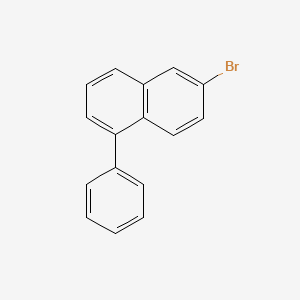
6-Bromo-1-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₁Br. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a phenyl group is attached to the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-1-phenylnaphthalene involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a bromonaphthalene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-phenylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
6-Bromo-1-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-phenylnaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-phenylnaphthalene
- 1-Bromo-2-phenylnaphthalene
- 6-Chloro-1-phenylnaphthalene
Uniqueness
6-Bromo-1-phenylnaphthalene is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C16H11Br |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
6-bromo-1-phenylnaphthalene |
InChI |
InChI=1S/C16H11Br/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H |
InChI Key |
TUOQYUBPTDJEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


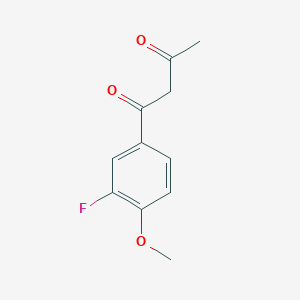
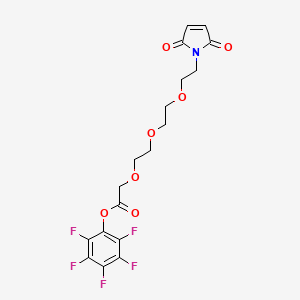
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
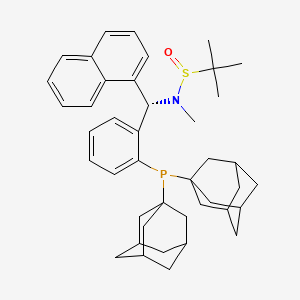
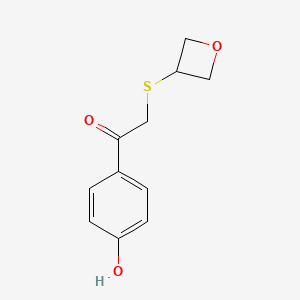
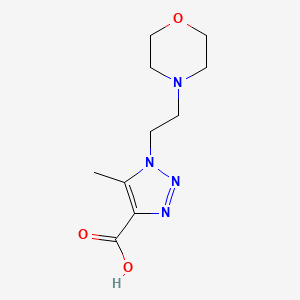
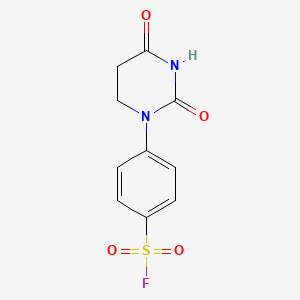
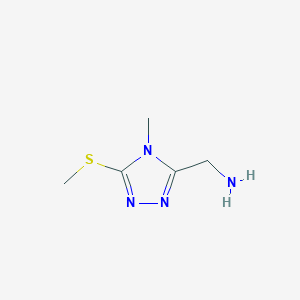

![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
